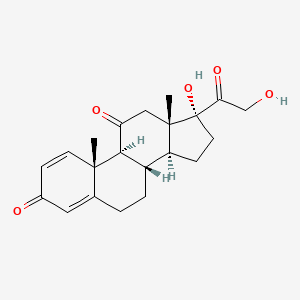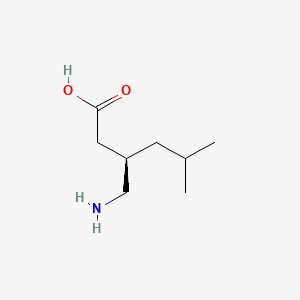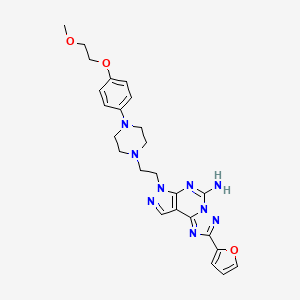
Pefloxacin
Übersicht
Beschreibung
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It’s active against most gram-negative and gram-positive bacteria . It’s used to treat a variety of bacterial infections, including uncomplicated gonococcal urethritis in males and gram-negative bacterial infections in the gastrointestinal system and the genitourinary tract .
Synthesis Analysis
Pefloxacin is a fluorinated quinolone that is structurally related to nalidixic acid . It can be administered both orally and intravenously . In one study, a new photocatalyst was synthesized for the degradation of Pefloxacin . In another study, an acid-alkali modified sludge-based biochar was synthesized and employed as an adsorbent for the removal of Pefloxacin .Molecular Structure Analysis
Pefloxacin has a molecular formula of C17H20FN3O3 . It is a quinolone that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6, and 7 by ethyl, carboxy, fluorine, and 4-methylpiperazin-1-yl groups, respectively .Chemical Reactions Analysis
The removal mechanism of Pefloxacin by acid-alkali modified sludge-based biochar (ASBC) is mainly the substitution reaction and π-π EDA interaction . The adsorption of Pefloxacin by ASBC was found to be spontaneous and endothermic .Physical And Chemical Properties Analysis
Pefloxacin has a molecular weight of 333.36 g/mol . It has a rougher surface, larger particle distribution, lower zero point charge, and richer functional groups (e.g., C-O and O–H) than SBC .Wissenschaftliche Forschungsanwendungen
Environmental Pollution Control
Pefloxacin: has been studied for its potential in environmental pollution control , particularly in the removal from aqueous solutions. Acid–alkali modified sludge-based biochar has been shown to be an effective adsorbent for Pefloxacin, with good reusability and higher adsorption capacity compared to unmodified biochar . This application is crucial in mitigating the impact of antibiotic contamination in water bodies.
Antibiotic Degradation Studies
Research has been conducted on the oxidation of Pefloxacin to understand its degradation process. A study using 4,4′-azobis(4-cyanopentanoic acid) (ACVA) identified degradation products of Pefloxacin and evaluated their antibacterial activity . This is significant for pharmaceutical waste management and environmental safety.
Aquatic Toxicology
Pefloxacin’s toxic effects on aquatic life have been investigated, with studies using zebrafish embryos as exposure models. Understanding the toxicity of Pefloxacin is essential for assessing the risks associated with its use in aquaculture and animal husbandry .
Antibacterial Activity Evaluation
The antibacterial properties of Pefloxacin and its degradation products have been assessed through bioautographic techniques. This research is vital for developing new antibiotics and determining the continued efficacy of Pefloxacin after degradation .
Pharmaceutical Process Development
In the pharmaceutical industry, Pefloxacin is used as a reference compound in the development of analytical methods for fluoroquinolones. The establishment of such methods is important for quality control and ensuring the safety and efficacy of fluoroquinolone-based medications .
Wirkmechanismus
Target of Action
Pefloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
Pefloxacin exerts its bactericidal action by interfering with the activity of DNA gyrase and topoisomerase IV . This interference inhibits the transcription and replication of bacterial DNA, thereby preventing bacterial cell division and growth .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication and transcription . This disruption leads to the cessation of bacterial cell division, resulting in the death of the bacteria .
Pharmacokinetics
Pefloxacin is well absorbed from the gastrointestinal tract . It has an elimination half-life ranging from 6.2 to 12.4 hours . Pefloxacin is capable of penetrating cells, yielding high tissue: serum ratios, which is beneficial for treating infections caused by intracellular pathogens . It is mostly excreted renally, but also through the biliary route . In patients with liver insufficiency and elderly patients, altered plasma pharmacokinetics are observed, necessitating dosage adjustments .
Result of Action
The result of Pefloxacin’s action is the effective eradication of a variety of bacterial infections. It possesses excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea, as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also shows effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter .
Action Environment
The efficacy and stability of Pefloxacin can be influenced by environmental factors. For instance, its lipophilic properties allow it to have good properties in a physiological medium . When pefloxacin enters the soil and water environment, it can be harmful to the ecological environment . Furthermore, it can remain in animal foodstuffs, potentially harming human health through the food chain .
Safety and Hazards
Zukünftige Richtungen
Pefloxacin has been the subject of various research studies. For instance, one study investigated the removal of Pefloxacin from aqueous solution by acid-alkali modified sludge-based biochar . Another study focused on the oral bioavailability and plasma disposition of Pefloxacin in healthy broiler chickens . These studies suggest that Pefloxacin continues to be a relevant area of research in the medical and environmental fields.
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYDNQZQSQIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-95-6 (mesylate) | |
| Record name | Pefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048493 | |
| Record name | Pefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pefloxacin | |
CAS RN |
70458-92-3 | |
| Record name | Pefloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pefloxacine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H52Z9F2Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271 °C | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)






